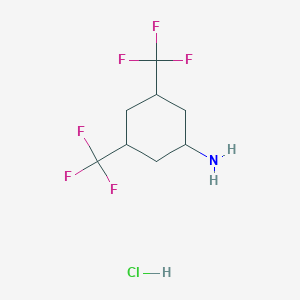

3,5-Bis(trifluoromethyl)cyclohexanamine HCl

Description

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6N.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4;/h4-6H,1-3,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBRWXRKTICYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most referenced method involves:

- Step 1: Starting with cyclohexanone, undergoes halogenation to form a suitable halogenated intermediate.

- Step 2: Introduction of trifluoromethyl groups via electrophilic or nucleophilic trifluoromethylation, often using trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

- Step 3: Nucleophilic amination to introduce the amino group onto the cyclohexane ring.

- Step 4: Acidic work-up to form the hydrochloride salt.

Specific Synthesis Pathway

Based on the synthesis described in the literature, the process involves:

- Reaction of cyclohexanone with trifluoromethyl iodide (CF₃I): This step introduces the trifluoromethyl groups onto the cyclohexane ring through halogenation and subsequent substitution.

- Amination step: The trifluoromethylated cyclohexanone derivative is then converted into the corresponding amine via reductive amination or nucleophilic substitution.

- Salt formation: The free amine is then reacted with hydrochloric acid to produce the hydrochloride salt.

Detailed Synthesis Data

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | Trifluoromethyl iodide (CF₃I), base (e.g., potassium carbonate), solvent (e.g., acetonitrile) | Trifluoromethylcyclohexanone | 65-75 | Halogenation and trifluoromethylation |

| 2 | Trifluoromethylcyclohexanone | Ammonia or amine source, reducing agent | Trifluoromethylcyclohexanamine | 70-85 | Reductive amination or nucleophilic substitution |

| 3 | Free amine | Hydrochloric acid | This compound | 90+ | Salt formation |

Note: The overall yield from cyclohexanone to the final hydrochloride salt can reach approximately 50-60%, depending on reaction conditions and scale.

Optimization Techniques for Industrial Scale

To improve yield and purity, several optimization strategies are employed:

- Use of continuous flow reactors: Enhances control over reaction parameters, improves safety, and increases throughput.

- Catalyst selection: Catalysts such as trifluoromethylating agents with higher reactivity improve efficiency.

- Solvent choice: Polar aprotic solvents like acetonitrile or DMSO facilitate trifluoromethylation.

- Reaction temperature and time: Optimized to maximize conversion while minimizing side reactions.

Research Findings and Experimental Data

Synthesis via Nucleophilic Aromatic Substitution

A study detailed in the Organic Process Research & Development journal describes the use of 3,5-bis(trifluoromethyl)phenol as a catalyst in nucleophilic aromatic substitution reactions, which can be adapted for amination steps. The process involves:

- Catalytic amounts (40-50 mol%) of trifluoromethyl phenol.

- Use of DMSO as a solvent to promote substitution.

- Achieving yields up to 98% under optimized conditions.

Laboratory-Scale Synthesis Data

Experimental procedures report:

- Trifluoromethylation of cyclohexanone derivatives with CF₃I in acetonitrile at 50°C.

- Amination via reaction with ammonia or amines in the presence of catalysts.

- Final salt formation by acidification with HCl.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Remarks |

|---|---|---|---|---|---|

| A | Cyclohexanone | CF₃I, K₂CO₃ | Trifluoromethylation | 65-75 | Industrial relevance |

| B | Trifluoromethylcyclohexanone | NH₃ or amines | Reductive amination | 70-85 | High purity possible |

| C | Trifluoromethylated intermediates | HCl | Salt formation | >90 | Final product |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Organic Synthesis

3,5-Bis(trifluoromethyl)cyclohexanamine HCl serves as an important reagent in organic synthesis. Its trifluoromethyl groups enhance the compound's reactivity and stability, making it a valuable building block in synthesizing complex molecules.

- Catalysis : The compound is utilized as a catalyst in various reactions, including C-C bond formation and cyclization processes. Its strong acidity allows it to function effectively in Friedel-Crafts reactions and cycloaddition reactions, facilitating the creation of nitrogen-containing heterocycles and other functionalized compounds .

- Reagent for Functionalization : It acts as a source of nitrogen in amination reactions, which are essential for producing amines that serve as intermediates in pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the electronic properties of the resulting products, often enhancing their biological activity .

Medicinal Chemistry

The pharmacological potential of this compound has been explored in several studies:

- Neurokinin Receptor Modulation : Research indicates that derivatives of this compound can interact with neurokinin receptors, suggesting potential applications in treating conditions such as pain and depression . The design of specific ligands targeting these receptors has been facilitated by utilizing this compound as an intermediate.

- Drug Development : The compound has been investigated as an intermediate for synthesizing novel diazaspiro compounds. These compounds have shown promise in preclinical studies for their therapeutic effects against various diseases .

Materials Science

In materials science, this compound is being researched for its potential applications in developing new materials:

- Ionic Liquids : The trifluoromethyl groups contribute to the formation of low-melting ionic liquids when combined with certain anions. These ionic liquids are useful for stabilizing nanoparticles and have applications in sensors, optics, and energy storage systems like lithium-sulfur batteries .

- Nanoparticle Stabilization : The compound's ability to stabilize nanoparticles enhances their performance in various applications, including drug delivery systems and catalysis .

Case Study 1: Synthesis of Functionalized Heterocycles

A study demonstrated the use of this compound as a catalyst for synthesizing functionalized heterocycles through cycloaddition reactions. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility in organic synthesis.

Case Study 2: Neurokinin-1 Receptor Ligands

In a pharmacological study, derivatives of 3,5-bis(trifluoromethyl)cyclohexanamine were synthesized and evaluated for their binding affinity to neurokinin-1 receptors. Results indicated that modifications to the trifluoromethyl groups significantly affected receptor affinity and selectivity, highlighting the importance of this compound in drug design.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₂F₆N·HCl | ~279.65 (estimated) | Cyclohexanamine, -CF₃ (3,5), HCl salt | Rigid cyclohexane ring; chiral centers |

| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Two cyclohexylamines, methylene bridge | Geometric isomers (trans-trans, cis-cis, cis-trans) |

| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | 258.11 | Benzoic acid, -CF₃ (3,5) | High acidity (pKa ~1.5–2.5); mp 140–144°C |

| Aprepitant HCl | C₂₀H₁₈F₇NO₂·HCl | 473.82 | Morpholine, -CF₃ (3,5), HCl salt | Anti-emetic drug; stereospecific structure |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine HCl | C₁₀H₁₀ClF₆N | 303.64 | Ethylamine, -CF₃ (3,5), HCl salt | Linear chain; enhanced lipophilicity |

Key Observations :

- Trifluoromethyl Groups : All compounds with -CF₃ substituents exhibit increased lipophilicity and metabolic stability, critical for drug bioavailability .

- Backbone Differences : Cyclohexane (target compound) vs. morpholine (Aprepitant) or ethylamine () alters steric effects and conformational flexibility.

- Salt Forms : HCl salts (target compound, Aprepitant) improve solubility in acidic media compared to free bases, as seen in analogous benzamide derivatives (e.g., 0.0134 mg/ml in 0.1N HCl) .

Solubility and Physicochemical Properties

Table 2: Solubility Data of Select Compounds

Biological Activity

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 293.64 g/mol

- Structure : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability.

The biological activity of 3,5-bis(trifluoromethyl)cyclohexanamine HCl primarily involves:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. This inhibition can help in managing conditions like dementia .

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurochemical pathways that are crucial for cognitive function.

Biological Activities

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary studies suggest that fluorinated amines exhibit antimicrobial properties, although specific data on this compound is limited .

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.

In Vitro Studies

- A study assessed the inhibition of AChE and BuChE by derivatives of this compound. The results indicated IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE, suggesting moderate inhibition .

In Vivo Studies

- Animal models have shown that administration of compounds with similar structures can lead to significant improvements in cognitive function without overt toxicity . Long-term dosing regimens have been explored to assess safety and efficacy.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | AChE/BuChE inhibition | |

| Antimicrobial | Potential interaction with pathogens | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

- Cognitive Enhancement : In a study involving aged mice, treatment with a derivative of the compound resulted in improved memory retention and reduced markers of neuroinflammation.

- Infection Models : Fluorinated amines have shown promise in reducing bacterial load in infection models, although specific studies on this compound are still emerging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(trifluoromethyl)cyclohexanamine HCl, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with a cyclohexene precursor functionalized with trifluoromethyl groups. Introduce the amine moiety via reductive amination or nucleophilic substitution. For example, react 3,5-bis(trifluoromethyl)cyclohexanone with ammonia under hydrogenation (H₂/Pd-C) to form the amine, followed by HCl salt formation .

- Intermediate Characterization : Use and NMR to confirm trifluoromethyl group integration and amine proton signals. Compare spectral data to analogs like 3,5-bis(trifluoromethyl)benzylamine (δ ~2.8 ppm for -CH₂NH₂) . HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) are critical for validating intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Acquire , , and NMR spectra in deuterated solvents (e.g., DMSO-d₆). The NMR is particularly critical due to the strong electron-withdrawing effects of -CF₃ groups, which produce distinct split signals (e.g., δ -63 to -65 ppm for meta-CF₃) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm HCl salt stoichiometry.

- X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities in the cyclohexane ring .

Q. How should researchers ensure the stability of this compound during storage?

- Methodology :

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (Ar/N₂) at -20°C. The compound’s hygroscopic nature (common in HCl salts) necessitates desiccants like silica gel .

- Stability Monitoring : Perform periodic HPLC analyses to detect degradation products (e.g., free amine or oxidized byproducts). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized, particularly for stereoselective amination?

- Methodology :

- Catalytic Systems : Use chiral catalysts (e.g., (R)-BINAP/Pd) for enantioselective hydrogenation of imine intermediates. Evidence from similar cyclohexylamine derivatives shows >90% enantiomeric excess (ee) with optimized catalyst loading .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates. For example, Kanto Reagents’ synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride in THF achieved 85% yield .

- Workflow Table :

| Parameter | Optimization Strategy | Expected Outcome |

|---|---|---|

| Catalyst Loading | 5 mol% (R)-BINAP/Pd | ↑ ee (90-95%) |

| Temperature | 50°C (H₂ pressure: 50 psi) | ↑ Reaction Rate |

| Purification | Recrystallization (EtOAc/Hexane) | ↑ Purity (≥98%) |

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

- Methodology :

- Solvent and pH Effects : Dissolve the compound in multiple solvents (CDCl₃, D₂O) to assess pH-dependent shifts. For instance, amine proton signals in D₂O may broaden due to exchange with deuterium .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., residual starting materials or diastereomers). Cross-reference with NIST’s database for trifluoromethyl-substituted analogs .

- Collaborative Validation : Share raw data with independent labs to rule out instrumental artifacts .

Q. What advanced techniques are required to detect low-abundance degradation products in this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HR-MS) : Detect degradation products with ppm-level mass accuracy. For example, oxidation products may show [M+H]⁺ peaks at +16 Da (e.g., hydroxylation) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. -edited HSQC can isolate CF₃-related correlations .

- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and acidic/basic conditions to simulate degradation pathways .

Key Considerations for Researchers

-

Avoid Common Pitfalls :

- Stereochemical Control : The cyclohexane ring’s chair conformation can lead to axial/equatorial isomerism. Use computational modeling (DFT) to predict stable configurations .

- Fluorine-Specific Artifacts : NMR requires careful shimming and locking to avoid signal splitting. Use certified reference materials (e.g., CRM4601-b for quantitation) .

-

Data Reproducibility :

- Document reaction parameters (solvent purity, catalyst batch) meticulously. For example, trace moisture in THF can hydrolyze acid chloride intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.